molecular formula C7HCl5O2 B085945 Pentachlorobenzoic acid CAS No. 1012-84-6

Pentachlorobenzoic acid

Cat. No.: B085945
CAS No.: 1012-84-6
M. Wt: 294.3 g/mol
InChI Key: IONYGGJUUJFXJK-UHFFFAOYSA-N
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Description

Pentachlorobenzoic acid, also known as 2,3,4,5,6-pentachlorobenzoic acid, is a chlorinated derivative of benzoic acid. It is characterized by the presence of five chlorine atoms attached to the benzene ring. This compound is a white solid with a molecular formula of C7HCl5O2 and a molecular weight of 294.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorobenzoic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the exhaustive chlorination of benzoic acid derivatives under controlled conditions to ensure complete substitution of hydrogen atoms with chlorine atoms .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, although it is already highly oxidized due to the presence of multiple chlorine atoms.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated benzoic acids.

    Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation Products: Further oxidized chlorinated benzoic acids.

    Reduction Products: Less chlorinated benzoic acids.

    Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Pentachlorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Trichlorobenzoic Acid: Contains three chlorine atoms on the benzene ring.

    Tetrachlorobenzoic Acid: Contains four chlorine atoms on the benzene ring.

    Hexachlorobenzene: Contains six chlorine atoms on the benzene ring but lacks the carboxylic acid group.

Uniqueness: Pentachlorobenzoic acid is unique due to its high degree of chlorination combined with the presence of a carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives .

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYGGJUUJFXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074420
Record name Pentachlorobenzoic acid
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1012-84-6
Record name Pentachlorobenzoic acid
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Record name Pentachlorobenzoic acid
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Record name Pentachlorobenzoic acid
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Record name Pentachlorobenzoic acid
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Record name 2,3,4,5,6-PENTACHLOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of pentachlorobenzoic acid?

A1: this compound is a chlorinated aromatic compound. Its molecular formula is C7HCl5O2 and its molecular weight is 308.35 g/mol. [] Spectroscopically, it can be characterized by infrared (IR) spectroscopy, which reveals key vibrational frequencies associated with its functional groups, such as the carboxylic acid moiety. []

Q2: What is the significance of the carboxylate stretching frequencies in metal pentachlorobenzoates?

A3: The carboxylate stretching frequencies in the infrared spectra of metal pentachlorobenzoates provide insights into the coordination mode of the pentachlorobenzoate ligand. For instance, compounds like Hg(OCOC6Cl5)2, RHgOCOC6Cl5, and R3SnOCOC6Cl5 in chloroform solution exhibit unidentate pentachlorobenzoate ligands. Conversely, crystalline R3SnOCOC6Cl5 compounds show bridging pentachlorobenzoate groups. []

Q3: Are there any known instances of this compound being found in environmental samples?

A5: Yes, this compound is a known metabolite of the aerobic bacterial degradation of polychlorinated biphenyls (PCBs). It has been detected in soil and river sediment samples from historically PCB-contaminated sites. [] One study found a total concentration of 3.1 µg/g of dry soil in highly contaminated soil from Lhenice, Czech Republic. []

Q4: How does the presence of ortho chlorine atoms affect the ultraviolet (UV) spectrum of this compound?

A6: The ortho chlorine atoms in this compound cause steric hindrance, which significantly affects its UV spectrum. This steric inhibition of resonance makes the UV spectrum of this compound appear very similar to that of chlorinated alkylbenzenes with a comparable degree of chlorine substitution. []

Q5: Are there any known crystal polymorphs of this compound?

A7: Yes, research indicates the existence of different crystal polymorphs of this compound, including hydrated forms. [, ] These polymorphs exhibit variations in their crystal structures and potentially in their physical and chemical properties.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for the determination of this compound, especially in complex matrices like environmental samples. This method often involves derivatization of this compound, such as methylation, to enhance its volatility and detectability. []

Q7: Has this compound been utilized as a building block in coordination polymer synthesis?

A9: Yes, this compound, alongside other ligands, has been employed in the hydrothermal synthesis of coordination polymers with intriguing structural motifs. One such example is the formation of a 2D → 3D interdigitated network in a compound synthesized using 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1H-tetrazole, 2,3,4,5-tetrachlorobenzoic acid, and this compound. []

Q8: How does the steric hindrance in pentachlorobenzoyl diethyl phosphate affect its reactivity?

A10: The significant steric hindrance around the carbonyl group in pentachlorobenzoyl diethyl phosphate leads to a shift in its reactivity from primarily acylating to exclusively phosphorylating. While less sterically hindered analogs like acetyl and trimethylacetyl diethyl phosphates predominantly acylate aniline, pentachlorobenzoyl diethyl phosphate favors phosphorylation. []

Q9: What are the potential environmental concerns associated with this compound?

A11: As a chlorinated organic compound and a breakdown product of PCBs, this compound raises concerns regarding its persistence in the environment and potential for bioaccumulation. Understanding its environmental fate and developing strategies for its mitigation and remediation are crucial aspects of its research. []

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